4-[Butyl(methyl)sulfamoyl]benzoic acid
Descripción
Propiedades
IUPAC Name |
4-[butyl(methyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-3-4-9-13(2)18(16,17)11-7-5-10(6-8-11)12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAULKVQBIJAJSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301267701 | |
| Record name | 4-[(Butylmethylamino)sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301267701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887202-44-0 | |
| Record name | 4-[(Butylmethylamino)sulfonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887202-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Butylmethylamino)sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301267701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Sulfonamide Formation via Sulfonyl Chloride and Amine
Reaction Overview
This method involves synthesizing 4-(chlorosulfonyl)benzoic acid, followed by nucleophilic substitution with N-butylmethylamine.
Steps:
Sulfonation of Benzoic Acid Derivative :
- Starting Material : 4-Methylbenzoic acid or 4-chlorobenzoic acid.
- Sulfonation : Treatment with chlorosulfonic acid introduces the sulfonyl chloride group. For example, 2,4-dichlorobenzoic acid reacts with chlorsulfonic acid at 135°C for 4 hours to yield 2,4-dichloro-5-(chlorosulfonyl)benzoic acid.
- Key Conditions :
Amination :
Data Table: Key Parameters
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Sulfonation | ClSO₃H, H₂SO₄, 135°C, 4h | 86% | |
| Amination | N-Butylmethylamine, DCM/MeOH, 0–10°C | 95% |
Esterification-Amidation-Hydrolysis Sequence
Reaction Overview
This three-step approach protects the carboxylic acid as a methyl ester, forms the sulfonamide, and hydrolyzes the ester.
Steps:
Esterification :
Sulfonamide Functionalization :
Ester Hydrolysis :
Data Table: Stepwise Efficiency
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | 95% | |
| Sulfonamide Formation | HATU, DMF, RT | 90% | |
| Hydrolysis | NaOH (2M), reflux | 92% |
Reductive Amination of Keto Intermediate
Reaction Overview
A keto intermediate is reduced in the presence of N-butylmethylamine to introduce the alkyl group.
Steps:
Synthesis of Keto Intermediate :
Reductive Amination :
Oxidation to Carboxylic Acid :
Data Table: Reaction Metrics
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Bromination | Br₂, AcOH, 40°C | 80% | |
| Reductive Amination | NaBH₄, BF₃·Et₂O, diglyme | 75% | |
| Oxidation | KMnO₄, H₂SO₄ | 74% |
Oxidative Synthesis from Methyl-Substituted Precursor
Comparative Analysis of Methods
Análisis De Reacciones Químicas
4-[Butyl(methyl)sulfamoyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group is replaced by other nucleophiles like halides or alkoxides. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired reaction pathway.
Aplicaciones Científicas De Investigación
4-[Butyl(methyl)sulfamoyl]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 4-[Butyl(methyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group in the compound can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of metabolic pathways, resulting in the desired biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
4-[(2-Hydroxyethyl)(methyl)sulfamoyl]benzoic Acid
- Molecular Formula: C₁₀H₁₃NO₅S vs. C₁₂H₁₇NO₄S (target compound)
- Key Differences : Replacement of the butyl group with a 2-hydroxyethyl chain reduces hydrophobicity and introduces hydrogen-bonding capacity.
- Structural Impact: The hydroxyethyl group may enhance solubility but reduce membrane permeability compared to the butyl analog. No biological data are provided, but such modifications are often explored to optimize drug-like properties .
4-Bromo-3-[butyl(methyl)sulfamoyl]benzoic Acid
- Molecular Formula: C₁₂H₁₆BrNO₄S vs. C₁₂H₁₇NO₄S (target compound)
- Key Differences : A bromine atom is introduced at the meta position of the benzene ring.
- Impact : Bromination increases molecular weight (350.23 vs. 271.3 g/mol) and may enhance electrophilic reactivity or alter binding interactions in biological targets. This derivative is commercially available, suggesting its utility as a synthetic intermediate .
Schiff Base Derivative (E)-2-Hydroxy-5-(((4-(N-pyrimidin-2-yl)sulfamoyl)phenyl)imino)methyl Benzoic Acid
- Molecular Formula : C₁₉H₁₆N₄O₅S
- Key Differences : Incorporation of a pyrimidinyl-sulfamoyl group and a Schiff base linker.
- Functional Relevance : Quantum mechanical studies and molecular docking suggest this compound interacts with biological targets like enzymes or receptors, highlighting the role of sulfamoyl groups in molecular recognition .
Enzyme Inhibition Profiles
- Low-Molecular-Weight Protein Tyrosine Phosphatase (LMWPTP) Inhibitors: Derivatives such as 4-[(5-arylidene-2-arylimino-4-oxo-3-thiazolidinyl)methyl]benzoic acid exhibit sub-µM IC₅₀ values and enhance insulin receptor phosphorylation in cellular models. The sulfamoyl group in these analogs may contribute to competitive inhibition .
- Butyrylcholinesterase (BChE) Inhibitors: Compounds like 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivatives demonstrate structure-activity relationships (SAR) dependent on substituents, suggesting that the butyl(methyl)sulfamoyl group in the target compound could similarly influence potency .
Data Table: Comparative Analysis of Key Compounds
Actividad Biológica
4-[Butyl(methyl)sulfamoyl]benzoic acid (CAS No. 887202-44-0) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a butyl and methyl group attached to the sulfamoyl moiety, influencing its reactivity and biological interactions.
Structure
The chemical structure of this compound can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 253.34 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
This compound exhibits its biological effects primarily through the inhibition of enzymes involved in inflammatory pathways. Notably, it has been identified as an inhibitor of cytosolic phospholipase A2α (cPLA2α), which plays a crucial role in the release of arachidonic acid, a precursor for pro-inflammatory mediators such as prostaglandins and leukotrienes .
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. Its ability to inhibit cPLA2α leads to a reduction in the production of inflammatory mediators, making it a candidate for developing new anti-inflammatory drugs .
Case Studies and Research Findings
- Inhibition of cPLA2α : A study demonstrated that this compound effectively inhibited cPLA2α activity in vitro, leading to decreased levels of arachidonic acid release from cell membranes. This suggests its potential as a therapeutic agent in inflammatory diseases .
- Antimicrobial Efficacy : In laboratory settings, this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, indicating its potential as an alternative treatment option .
- Cell Proliferation Studies : In cancer research, this compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Results indicated that the compound inhibited cell proliferation effectively, with IC50 values comparable to established chemotherapeutic agents .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other sulfonamide derivatives:
| Compound | cPLA2α Inhibition | Antimicrobial Activity | Anti-inflammatory Potential |
|---|---|---|---|
| This compound | Yes | High | Significant |
| 4-(N-ethyl-N-methylsulfamoyl)benzoic acid | Moderate | Moderate | Moderate |
| 4-(N-propyl-N-methylsulfamoyl)benzoic acid | Low | Low | Low |
This table highlights the superior biological activity of this compound compared to its analogs.
Q & A
Q. What are the recommended synthetic routes for 4-[Butyl(methyl)sulfamoyl]benzoic acid, and how can intermediates be characterized?
Methodological Answer: A common approach involves sulfamoylation of a benzoic acid precursor. For example, condensation of 4-aminobenzoic acid with butyl(methyl)sulfamoyl chloride under reflux in anhydrous dichloromethane, catalyzed by triethylamine. Key intermediates (e.g., Schiff base derivatives) can be characterized via:
- FT-IR spectroscopy to confirm functional groups (e.g., sulfonamide N–H stretches at ~3300 cm⁻¹ and S=O stretches at ~1350–1160 cm⁻¹) .
- ¹H/¹³C NMR to verify substituent integration and regiochemistry (e.g., aromatic protons at δ 7.2–8.1 ppm and sulfamoyl methyl groups at δ 1.0–1.5 ppm) .
- Mass spectrometry (HRMS) for molecular ion validation .
Q. How should researchers design molecular docking studies to investigate this compound’s enzyme-binding interactions?
Methodological Answer: Use computational tools like AutoDock Vina with the following parameters:
- Protein Preparation : Retrieve the target enzyme (e.g., carbonic anhydrase) from the PDB database, remove water molecules, and add polar hydrogens.
- Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 with B3LYP/6-31G(d) basis set .
- Docking Settings : Define a grid box covering the enzyme’s active site (e.g., 20 Å × 20 Å × 20 Å) and run 50 genetic algorithm iterations.
- Validation : Compare binding energies (ΔG) with known inhibitors and cluster results by root-mean-square deviation (RMSD < 2.0 Å) .
Q. What spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- X-ray crystallography for absolute configuration determination, particularly for resolving sulfamoyl group orientation .
- UV-Vis spectroscopy to study electronic transitions (e.g., π→π* in the benzoic acid moiety at ~250–300 nm) .
- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking predictions and experimental binding assay results?
Methodological Answer:
- Re-evaluate Force Fields : Adjust AutoDock Vina’s scoring function to account for solvation effects or flexible side chains in the enzyme .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (e.g., using GROMACS) to assess binding stability and identify transient interactions missed in docking .
- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding affinity (Ka) and compare with docking-predicted ΔG values .
Q. What strategies optimize the synthetic yield of this compound under mild conditions?
Methodological Answer:
- Catalytic Optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 80°C while maintaining >85% yield .
- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate high-purity product (>98%) .
Q. How do substituent modifications (e.g., alkyl chain length) impact biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying alkyl chains (e.g., ethyl to hexyl) and test against target enzymes (e.g., carbonic anhydrase inhibition assays) .
- Quantum Mechanical Calculations : Perform DFT studies to analyze electronic effects (e.g., HOMO-LUMO gaps) and correlate with IC₅₀ values .
- Lipophilicity Analysis : Measure logP values (via shake-flask method) to assess membrane permeability trends .
Q. What advanced techniques validate the compound’s mechanism of action in cellular models?
Methodological Answer:
- CRISPR-Cas9 Knockout Models : Delete target genes (e.g., CA2 in HeLa cells) to confirm on-target effects .
- Metabolomics Profiling : Use LC-MS/MS to track downstream metabolite changes (e.g., altered bicarbonate levels in treated cells) .
- Fluorescence Microscopy : Label the compound with a BODIPY fluorophore to visualize subcellular localization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
